molecular formula C17H32O B12552437 Heptadec-16-EN-7-one CAS No. 147492-48-6

Heptadec-16-EN-7-one

Cat. No.: B12552437
CAS No.: 147492-48-6
M. Wt: 252.4 g/mol
InChI Key: XCZXRLYSBPEEHW-UHFFFAOYSA-N
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Description

Heptadec-16-EN-7-one is an organic compound with the molecular formula C17H32O It is a long-chain fatty acid derivative that contains a double bond at the 16th carbon and a ketone functional group at the 7th carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

Heptadec-16-EN-7-one can be synthesized through several methods. One common approach involves the hydrogenation-hydrazidation of (Z)-methyl octadec-9-enoate to octadecanoic hydrazide under atmospheric air. The preservation of the olefinic bond in the heptadec-8-enyl group is achieved by carrying out the hydrazidation reaction under an argon atmosphere . The structural proof for the resulting compound is provided by IR, 1H NMR, 13C NMR, and MS data.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process may include additional purification steps to ensure the compound’s purity and quality for various applications.

Chemical Reactions Analysis

Types of Reactions

Heptadec-16-EN-7-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The double bond in the compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or other electrophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Halogenated or other substituted derivatives.

Scientific Research Applications

Heptadec-16-EN-7-one has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of heptadec-16-EN-7-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with enzymes, receptors, and other biomolecules. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Heptadec-16-EN-7-one can be compared with other similar compounds, such as:

    Heptadec-16-ynoic acid: A long-chain fatty acid with a triple bond at the 16th carbon.

    Heptadec-8-enyl derivatives: Compounds with similar structures but different functional groups or positions of the double bond.

Uniqueness

This compound is unique due to its specific structure, which includes a double bond at the 16th carbon and a ketone group at the 7th carbon. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.

Similar Compounds

Properties

CAS No.

147492-48-6

Molecular Formula

C17H32O

Molecular Weight

252.4 g/mol

IUPAC Name

heptadec-16-en-7-one

InChI

InChI=1S/C17H32O/c1-3-5-7-9-10-11-12-14-16-17(18)15-13-8-6-4-2/h3H,1,4-16H2,2H3

InChI Key

XCZXRLYSBPEEHW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)CCCCCCCCC=C

Origin of Product

United States

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